![molecular formula C15H12N4O3 B11154044 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B11154044.png)
2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methylpyridin-2-yl)acetamide
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Overview
Description
2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methylpyridin-2-yl)acetamide is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methylpyridin-2-yl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine with 6-methylpyridine-2-amine in the presence of acetic anhydride. The reaction conditions often include heating under reflux and the use of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Antidiabetic Properties
Pyrrolo[3,4-c]pyridine derivatives have shown promising antidiabetic activity. Studies indicate that these compounds can effectively lower blood glucose levels by enhancing glucose uptake in muscle and adipose tissues. For instance, specific derivatives have demonstrated increased insulin sensitivity in adipocytes, suggesting their potential use in diabetes management .
Anticancer Activity
The anticancer properties of pyrrolo[3,4-c]pyridine derivatives have been extensively studied. Compounds in this class have exhibited cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. Research has shown that certain derivatives can inhibit key enzymes involved in cancer cell proliferation, making them candidates for further development as anticancer agents .
Analgesic Effects
Some derivatives of pyrrolo[3,4-c]pyridine have been explored for their analgesic properties. In experimental models, modifications to the chemical structure have resulted in compounds that outperform traditional analgesics like acetylsalicylic acid in pain relief tests .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinoline: Known for its inhibitory activity against caspase-3.
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: Used in various organic synthesis applications.
Uniqueness
2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methylpyridin-2-yl)acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrrolopyridine core with an acetamide group makes it a versatile compound for various research and industrial applications .
Biological Activity
The compound 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methylpyridin-2-yl)acetamide is a derivative of pyrrolo[3,4-c]pyridine, a bicyclic structure known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C13H14N2O3 with a molecular weight of approximately 246.26 g/mol. Its structure features a pyrrolo[3,4-c]pyridine core with various substituents that enhance its biological efficacy.
Biological Activity Overview
Pyrrolo[3,4-c]pyridine derivatives have been extensively studied for their pharmacological properties. The biological activities of this compound include:
- Anticancer Activity : Research indicates that compounds in this class exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown potential in inhibiting the proliferation of ovarian and breast cancer cells while displaying limited toxicity to non-cancerous cells .
- Antimycobacterial Activity : Certain pyrrolo[3,4-c]pyridine derivatives have demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating effective inhibition of bacterial growth .
- Analgesic and Sedative Effects : Some studies suggest that these compounds may possess analgesic and sedative properties, making them candidates for treating pain and anxiety disorders .
Research Findings and Case Studies
The following table summarizes key findings from various studies on the biological activity of pyrrolo[3,4-c]pyridine derivatives:
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Apoptosis : Some derivatives inhibit caspase-3 activity, which plays a critical role in apoptosis regulation .
- Modulation of Insulin Sensitivity : Certain studies indicate that these compounds can enhance insulin sensitivity in adipocytes, suggesting potential applications in diabetes management .
Properties
Molecular Formula |
C15H12N4O3 |
---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-(6-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C15H12N4O3/c1-9-3-2-4-12(17-9)18-13(20)8-19-14(21)10-5-6-16-7-11(10)15(19)22/h2-7H,8H2,1H3,(H,17,18,20) |
InChI Key |
CUKIORDZHJDCJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CN2C(=O)C3=C(C2=O)C=NC=C3 |
Origin of Product |
United States |
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